Methanone, (2-hydroxyphenyl)(2-methyl-5-pyrimidinyl)-
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Overview
Description
Methanone, (2-hydroxyphenyl)(2-methyl-5-pyrimidinyl)- is a chemical compound with the molecular formula C13H10N2O2 It is known for its unique structure, which includes a hydroxyphenyl group and a methyl-pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-hydroxyphenyl)(2-methyl-5-pyrimidinyl)- typically involves the reaction of 2-hydroxybenzaldehyde with 2-methyl-5-pyrimidinylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-hydroxyphenyl)(2-methyl-5-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Methanone, (2-hydroxyphenyl)(2-methyl-5-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Methanone, (2-hydroxyphenyl)(2-methyl-5-pyrimidinyl)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methanone, (2-hydroxyphenyl)phenyl-
- 2-Hydroxy-5-methylbenzophenone
- (2-Hydroxyphenyl)(5-pyrimidinyl)methanone
Uniqueness
Methanone, (2-hydroxyphenyl)(2-methyl-5-pyrimidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
64469-21-2 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-(2-methylpyrimidin-5-yl)methanone |
InChI |
InChI=1S/C12H10N2O2/c1-8-13-6-9(7-14-8)12(16)10-4-2-3-5-11(10)15/h2-7,15H,1H3 |
InChI Key |
RGGLDTVWLPCGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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